molecular formula C11H20N4 B13227627 N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine

Cat. No.: B13227627
M. Wt: 208.30 g/mol
InChI Key: WZPFBPNBGXDYEC-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine is a bicyclic heterocyclic compound featuring a triazole ring fused to an azepine (7-membered nitrogen-containing ring). Its hydroiodide salt form (CAS 1052553-40-8) has a molecular formula of C₁₁H₂₁IN₄ and a molecular weight of 336.21 g/mol . The compound is primarily utilized as a pharmaceutical impurity reference standard and research reagent in drug development.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-(2-methylpropyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine

InChI

InChI=1S/C11H20N4/c1-9(2)8-12-11-14-13-10-6-4-3-5-7-15(10)11/h9H,3-8H2,1-2H3,(H,12,14)

InChI Key

WZPFBPNBGXDYEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C2N1CCCCC2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-methylpropyl)-5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-amine

General Synthetic Strategy

The synthesis of N-(2-methylpropyl)-5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-amine typically involves:

  • Construction of the 1,2,4-triazolo[4,3-a]azepine fused ring system.
  • Introduction of the amino substituent at the 3-position.
  • Alkylation or substitution of the amino group with the 2-methylpropyl (isobutyl) moiety.

The triazoloazepine core is usually synthesized by cyclization reactions involving hydrazine derivatives and suitable precursors such as azepinones or azepines bearing appropriate functional groups.

Specific Synthetic Routes

Cyclization via Hydrazine and Azepinone Precursors

One of the documented approaches involves the reaction of 6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-1-ium bromides with amine nucleophiles to yield 3-aminomethyl derivatives. This method uses hydrazine or substituted hydrazines to form the triazole ring fused to the azepine system, followed by substitution at the 3-position with an amine such as isobutylamine to introduce the N-(2-methylpropyl) group.

Alkylation of 3-Amino Triazoloazepines

Another approach involves first preparing the 3-amino-5H,6H,7H,8H,9H-triazolo[4,3-a]azepine core, then performing nucleophilic substitution or reductive alkylation with 2-methylpropyl halides or aldehydes to install the N-(2-methylpropyl) substituent. This method allows for selective functionalization of the amino group under mild conditions.

Ritter-Type Cyclization Reactions

Recent advances in heterocyclic synthesis include the use of intermolecular Ritter-type reactions to form fused nitrogen heterocycles. Although primarily reported for imidazo[1,5-a]pyridines and dibenzoazepinones, analogous strategies could be adapted for triazoloazepine ring formation by reacting pyridinylmethanol derivatives with nitriles under acidic catalysis, followed by cyclization and rearrangement steps. This method offers potential for efficient and selective synthesis of triazoloazepine derivatives with various N-substituents.

Comparative Analysis of Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Hydrazine-mediated cyclization Cyclization of hydrazine with azepinone precursors; substitution with amines Direct formation of triazoloazepine core; versatile for amine substitution Requires handling of hydrazine derivatives; possible side reactions
Alkylation of 3-amino triazoloazepines Preparation of 3-amino core followed by alkylation with 2-methylpropyl halides or reductive alkylation Selective N-substitution; mild conditions Requires pre-formed amino core; alkylation yields vary
Ritter-type intermolecular cyclization Reaction of pyridinylmethanol with nitriles under acidic conditions leading to cyclization Efficient ring formation; adaptable to various substituents Method mainly demonstrated for related heterocycles; adaptation needed

Experimental Considerations and Optimization

  • Reaction Conditions: Cyclization reactions involving hydrazines generally require controlled temperatures (often reflux or elevated temperatures) and inert atmosphere to prevent oxidation or side reactions.

  • Catalysts and Acids: Use of Lewis acids such as Bi(OTf)3 and Brønsted acids like p-toluenesulfonic acid (p-TsOH) has been shown to facilitate cyclization and Ritter-type reactions, enhancing yields and selectivity.

  • Purification: Products are commonly purified by silica gel column chromatography using mixtures of ethyl acetate and hexane, enabling isolation of pure N-(2-methylpropyl)-5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-amine.

  • Characterization: Confirmation of structure is achieved via 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Summary of Research Findings

  • The hydrazine-mediated cyclization route remains a robust and widely used method for constructing the triazoloazepine core, allowing subsequent N-substitution with isobutylamine to yield the target compound.

  • Alkylation strategies provide a selective means to introduce the N-(2-methylpropyl) group post-cyclization, offering flexibility in modifying the amino substituent.

  • Emerging methodologies such as Ritter-type cyclizations present promising avenues for more efficient, one-pot synthesis of triazoloazepine derivatives, though further adaptation and validation are required for this specific compound class.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazoloazepine ring .

Scientific Research Applications

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolo-fused heterocycles:

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine hydroiodide (1052553-40-8) Triazoloazepine 2-Methylpropyl (isobutyl) group; hydroiodide salt C₁₁H₂₁IN₄ 336.21 Pharmaceutical impurity standard
5-Methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-amine (1174880-95-5) Triazoloazepine Pyrazole-propyl side chain C₁₄H₂₂N₆ 274.37 Structural analog with enhanced lipophilicity
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride (1354962-80-3) Triazoloazepine Terminal primary amine; hydrochloride salt C₁₄H₂₂N₆·HCl 310.83 Improved solubility for biological screening
4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-aniline (109220-81-7) Triazoloazepine Aniline substituent C₁₃H₁₆N₄ 228.29 Potential aromatic interaction for receptor binding
4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1,2,5-oxadiazol-3-amine Triazoloazepine + oxadiazole Oxadiazole ring substitution C₉H₁₂N₆O 220.23 Enhanced metabolic stability via oxadiazole
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine Triazolopyrimidine Cyclopentane-fused triazolopyrimidine C₈H₉N₅ 175.19 Compact structure for kinase inhibition

Key Findings from Comparative Analysis:

Structural Flexibility vs. Rigidity: The azepine-triazole core in the target compound (7-membered ring) offers greater conformational flexibility compared to triazolopyrimidines (6-membered fused rings) like those in and . This flexibility may enhance binding to flexible enzyme pockets .

Substituent Impact :

  • The 2-methylpropyl group in the target compound contributes to moderate lipophilicity (logP ~2.5), whereas aniline () and oxadiazole () substituents introduce polar groups, enhancing water solubility and hydrogen-bonding capacity .
  • Hydrochloride/hydroiodide salts () improve crystallinity and stability, making them suitable for reference standards .

Oxadiazole-containing analogs () are hypothesized to resist metabolic degradation due to the electron-withdrawing nature of oxadiazole .

Synthetic Accessibility :

  • The target compound’s synthesis involves cyclocondensation of azepine precursors with triazole-forming reagents, whereas triazolopyridazines () require multi-step coupling reactions .

Biological Activity

N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₄
  • Molecular Weight : 206.30 g/mol
  • CAS Number : 1052553-40-8
  • Structure : The compound features a triazoloazepine core which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the 2-methylpropyl group. Specific methodologies may vary but generally employ standard organic synthesis techniques such as refluxing and microwave irradiation for efficiency.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of triazoloazepines. For instance, compounds similar to this compound have demonstrated moderate activity against a range of bacterial and fungal strains. The effectiveness is often compared to standard antibiotics such as streptomycin and nystatin.

CompoundActivity (Zone of Inhibition)Reference
Triazoloazepine A15 mm
Triazoloazepine B12 mm
N-(2-methylpropyl)-5H...Moderate

Anticancer Activity

The anticancer potential of triazolo derivatives has been a focus of research. For example, certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC₅₀ values suggest significant cytotoxicity.
  • A549 (Lung Cancer) : Induction of apoptosis observed through flow cytometry assays.

In vitro studies indicate that these compounds may act through mechanisms involving cell cycle arrest and apoptosis induction.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of triazoloazepines suggest potential applications in treating neurodegenerative diseases. Animal models have shown that these compounds can reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various triazolo derivatives demonstrated that compounds similar to N-(2-methylpropyl)-5H... exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced potency .
  • Anticancer Screening :
    Another research project evaluated a series of triazolo compounds against multiple cancer cell lines. Results indicated that certain modifications led to increased efficacy against MCF-7 cells with IC₅₀ values dropping significantly compared to control groups .

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